![molecular formula C10H11ClO2 B044988 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane CAS No. 53732-26-6](/img/structure/B44988.png)

2-[(2-Chloro-5-methylphenoxy)methyl]oxirane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

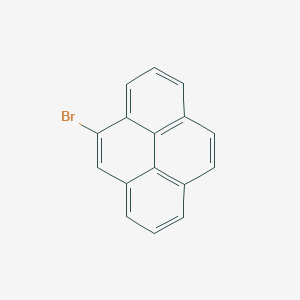

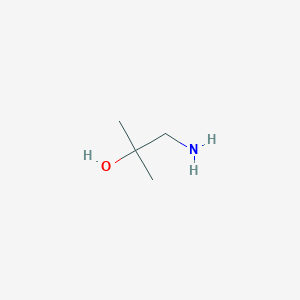

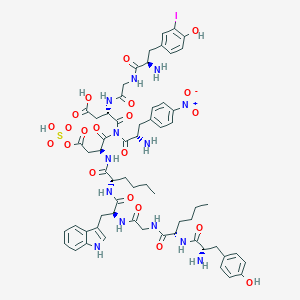

“2-[(2-Chloro-5-methylphenoxy)methyl]oxirane” is a chemical compound with the molecular formula C10H11ClO2 . It is also known by its IUPAC name, 2-[(5-chloro-2-methoxyphenoxy)methyl]oxirane .

Molecular Structure Analysis

The molecular structure of “2-[(2-Chloro-5-methylphenoxy)methyl]oxirane” consists of a three-membered cyclic ether (oxirane) attached to a chloromethylphenoxy group . The exact structure can be represented by the InChI code:InChI=1S/C10H11ClO3/c1-12-9-3-2-7(11)4-10(9)14-6-8-5-13-8/h2-4,8H,5-6H2,1H3 . Physical And Chemical Properties Analysis

“2-[(2-Chloro-5-methylphenoxy)methyl]oxirane” has a molecular weight of 214.64 g/mol . It has a computed XLogP3-AA value of 2.2, which is a measure of its hydrophobicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds . Its exact mass and monoisotopic mass are both 214.0396719 g/mol . The topological polar surface area is 31 Ų .科学的研究の応用

Synthesis of Bioactive Compounds

2-[(2-Chloro-5-methylphenoxy)methyl]oxirane: is a valuable intermediate in the synthesis of various bioactive compounds. Its oxirane ring can undergo ring-opening reactions to form new chemical bonds, making it a versatile building block for pharmaceuticals. For instance, it can be used to synthesize molecules with potential anti-tumor and anti-inflammatory properties .

Production of Plastics and Resins

Due to its reactive epoxy group, this compound is used in the production of certain types of plastics and resins. It can act as a cross-linking agent, improving the thermal stability and mechanical strength of the materials. This makes it suitable for creating durable plastics and coatings that can withstand high temperatures and mechanical stress .

Adhesives and Coatings

The compound’s ability to polymerize makes it a key ingredient in adhesives and coatings. It can enhance the adhesive properties of glues and the protective qualities of coatings, such as resistance to water, chemicals, and ultraviolet light. This application is particularly important in industries that require robust and long-lasting adhesive solutions .

Agricultural Chemicals

“2-[(2-Chloro-5-methylphenoxy)methyl]oxirane” can be used to synthesize agrochemicals, including pesticides and herbicides. Its molecular structure allows for the creation of compounds that can target specific pests or weeds, reducing the environmental impact and improving the efficiency of agricultural practices .

Conducting Polymers

This compound can also be used in the synthesis of conducting polymers. These polymers have applications in electronics and energy storage devices, such as batteries and capacitors. The compound’s ability to form complex structures with conductive properties is crucial for advancing these technologies .

Flame Retardants

The epoxy group in “2-[(2-Chloro-5-methylphenoxy)methyl]oxirane” can be utilized to create flame retardants for various materials. By incorporating it into the material’s structure, it can significantly reduce flammability and increase resistance to fire, which is essential for safety in both residential and industrial settings .

作用機序

Mode of Action

Given its structural features, it is possible that it interacts with its targets through a variety of mechanisms, potentially including covalent binding, allosteric modulation, or competitive inhibition . .

Biochemical Pathways

The specific biochemical pathways affected by 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane are currently unknown. Its oxirane group suggests that it might be involved in reactions with nucleophilic species in the cell, potentially affecting various biochemical pathways

Result of Action

Given the complexity of biological systems, the compound’s effects could be diverse and depend on a variety of factors, including the specific targets it interacts with, the nature of these interactions, and the cellular context .

Action Environment

The action, efficacy, and stability of 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane can be influenced by various environmental factors. These may include the pH and composition of the biological medium, the presence of other interacting molecules, and the specific physiological or pathological state of the cells .

特性

IUPAC Name |

2-[(2-chloro-5-methylphenoxy)methyl]oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7-2-3-9(11)10(4-7)13-6-8-5-12-8/h2-4,8H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGBZRAFMXTXNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OCC2CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00515149 |

Source

|

| Record name | 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Chloro-5-methylphenoxy)methyl]oxirane | |

CAS RN |

53732-26-6 |

Source

|

| Record name | 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H-Pyrido[3,2-b]indole](/img/structure/B44905.png)

![[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44912.png)

![3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid](/img/structure/B44929.png)

![4-[2-(Trimethylsilyl)ethynyl]pyrene](/img/structure/B44930.png)